Dehydroandrographolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

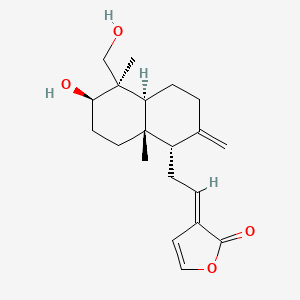

Dehydroandrographolide is a natural diterpenoid found in Andrographis paniculata . It possesses multiple pharmacological activities, including anti-inflammation, anti-cancer, anti-bacterial, anti-virus, and anti-hepatitis activity . It has been experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques .

Synthesis Analysis

The synthesis of Dehydroandrographolide involves structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives .Molecular Structure Analysis

Dehydroandrographolide was isolated and experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques along with detailed theoretical modelled at the DFT/B3LYP-D3BJ/6-311+ + G (d,p) level of theory . Its molecular electronic property investigations in the gaseous phase alongside five different solvents (ethanol, methanol, water, acetonitrile and DMSO) were comprehensively reported and compared with the experimental results .Chemical Reactions Analysis

Dehydroandrographolide (DA) was isolated and experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques along with detailed theoretical modelled at the DFT/B3LYP-D3BJ/6-311+ + G (d,p) level of theory .Physical And Chemical Properties Analysis

The chemical formula of Dehydroandrographolide is C20H28O4 and it has a molecular weight of 332.43 .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

DA has been found to have significant anti-inflammatory properties . It has been used in the treatment of inflammatory diseases and infections . A study reported the use of a PulmoSphere-based dry powder technology that incorporates a drug-phospholipid complex to promote intracellular retention of DA in respiratory epithelial cells following pulmonary delivery . This approach has shown promising results in the treatment of respiratory diseases like pneumonia and acute respiratory distress syndrome .

Antiviral Applications

DA has been identified as having antiviral activities . While specific applications in this field are not detailed in the available literature, the antiviral properties of DA suggest potential uses in the treatment of various viral infections.

Anticancer Applications

DA has been found to exhibit anticancer activities . The specific mechanisms and applications of DA in cancer treatment are not detailed in the available literature, but this suggests potential uses in the development of new anticancer therapies.

Drug Delivery Systems

DA has been used in the development of drug delivery systems . Specifically, a PulmoSphere-based dry powder technology has been used to promote intracellular retention of DA in respiratory epithelial cells following pulmonary delivery . This technology has shown promising results in improving and prolonging pulmonary anti-inflammatory efficacy in mice .

Treatment of Respiratory Diseases

DA has been used in the treatment of respiratory diseases . A study reported the use of a PulmoSphere-based dry powder technology that incorporates a drug-phospholipid complex to promote intracellular retention of DA in respiratory epithelial cells following pulmonary delivery . This approach has shown promising results in the treatment of respiratory diseases like pneumonia and acute respiratory distress syndrome .

Herbal Medicine

DA is a compound found in Andrographis paniculata, a herbal medicine widely used in Asia . This suggests potential uses of DA in the development of new herbal medicines and treatments.

Mecanismo De Acción

Dehydroandrographolide (DA) is a diterpene compound found in the herbaceous plant Andrographis paniculata, widely used in Asia for treating various diseases . This article provides a comprehensive overview of the mechanism of action of Dehydroandrographolide.

Target of Action

Dehydroandrographolide primarily targets several proteins and enzymes involved in inflammation and liver protection. It significantly activates nuclear-related factor 2, glutamate-cysteine ligase, glutamate-cysteine ligase modifier, heme oxygenase-1, and NAD(P)H quinone dehydrogenase 1 proteins . These targets play crucial roles in the body’s response to oxidative stress and inflammation.

Mode of Action

Dehydroandrographolide interacts with its targets to modulate various biological processes. It promotes the phosphorylation of acetyl-CoA carboxylase, and 5′ adenosine monophosphate–activated protein kinase (α and β), while inhibiting the phosphorylation of phosphoinositide 3-kinase, serine/threonine kinase, and mammalian target of rapamycin . These interactions result in the modulation of inflammation and energy metabolism.

Biochemical Pathways

Dehydroandrographolide affects several biochemical pathways. It is involved in the regulation of the NF-κB, JAK/STAT, and T cell receptor signaling pathways . These pathways are crucial for immune response, inflammation, and cell survival. By modulating these pathways, Dehydroandrographolide can exert its anti-inflammatory, antiviral, and anticancer activities .

Pharmacokinetics

The pharmacokinetics of Dehydroandrographolide have been studied in healthy Chinese volunteers. It was found that Dehydroandrographolide has nonlinear pharmacokinetic characteristics. To guarantee the effective concentration, multiple small doses are recommended in clinical regimens .

Result of Action

The action of Dehydroandrographolide results in several molecular and cellular effects. It has been shown to attenuate the damage caused by acetaminophen-induced acute liver failure in mice through a decreased level of serum aspartate aminotransferase and glutamic-pyruvic transaminase . In addition, it increases the levels of glutathione and significantly increases serum superoxide dismutase .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dehydroandrographolide involves the conversion of Andrographolide to Dehydroandrographolide through a series of chemical reactions.", "Starting Materials": [ "Andrographolide", "Sodium hydride", "Bromine", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Andrographolide is treated with sodium hydride in dry DMF to form the sodium salt of Andrographolide.", "Bromine is added to the above reaction mixture to form the bromo derivative of Andrographolide.", "The bromo derivative is then treated with acetic acid and sodium acetate to form the acetoxy derivative of Andrographolide.", "The acetoxy derivative is then treated with methanol and hydrochloric acid to form the methoxy derivative of Andrographolide.", "The methoxy derivative is then treated with sodium hydroxide to form Dehydroandrographolide.", "The Dehydroandrographolide is extracted with diethyl ether and purified by recrystallization from water." ] } | |

Número CAS |

134418-28-3 |

Nombre del producto |

Dehydroandrographolide |

Fórmula molecular |

C20H28O4 |

Peso molecular |

332.43 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

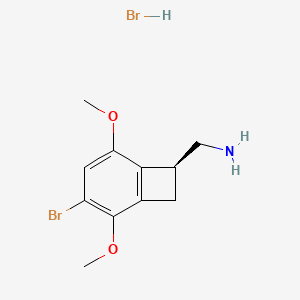

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

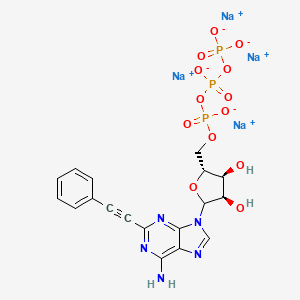

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)